molecular formula C22H16N2O B12728645 10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88389-58-6

10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12728645
CAS No.: 88389-58-6
M. Wt: 324.4 g/mol
InChI Key: IGXPOUFTUVVPLN-UHFFFAOYSA-N
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Description

“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is a complex organic compound that belongs to the class of indenoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” typically involves multi-step organic reactions. One common method might include the condensation of an indenoquinoline precursor with aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Phenylamino Derivatives: Compounds with phenylamino groups attached to different core structures.

Uniqueness

“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is unique due to its specific combination of the indenoquinoline core and the phenylamino group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

88389-58-6

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

10-anilino-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C22H16N2O/c25-22-16-11-5-4-10-15(16)20-19(22)21(23-14-8-2-1-3-9-14)17-12-6-7-13-18(17)24-20/h1-13,19,21,23H

InChI Key

IGXPOUFTUVVPLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O

Origin of Product

United States

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